molecular formula C22H35NO6S B12753462 N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate CAS No. 129658-16-8

N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate

Cat. No.: B12753462
CAS No.: 129658-16-8
M. Wt: 441.6 g/mol
InChI Key: PJCSHAYVYYUIGG-WLHGVMLRSA-N
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Description

“N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate” is a complex organic compound that belongs to the class of amines. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxy group, and a pentylthio group attached to a phenyl ring, along with a methylbutylamine side chain. The maleate part of the compound indicates that it is a salt formed with maleic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate” typically involves multiple steps:

    Formation of the Phenyl Ring Substituents: The initial step involves the introduction of hydroxy, methoxy, and pentylthio groups onto the phenyl ring. This can be achieved through various substitution reactions.

    Attachment of the Methylbutylamine Side Chain: The next step involves the attachment of the methylbutylamine side chain to the substituted phenyl ring. This can be done through a nucleophilic substitution reaction.

    Formation of the Maleate Salt: Finally, the compound is reacted with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to remove the maleate part, yielding the free amine.

    Substitution: The methoxy and pentylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the free amine.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new therapeutic agents.

Industry

    Specialty Chemicals: Used in the production of specialty chemicals with specific properties.

Mechanism of Action

The mechanism of action of “N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of various functional groups allows it to participate in multiple pathways, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-(2-hydroxy-5-methoxyphenyl)-3-methylbutylamine: Lacks the pentylthio group.

    N-Methyl-2-(2-hydroxy-4-(pentylthio)phenyl)-3-methylbutylamine: Lacks the methoxy group.

    N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-butylamine: Lacks the methyl group on the butylamine side chain.

Uniqueness

The unique combination of hydroxy, methoxy, and pentylthio groups on the phenyl ring, along with the specific structure of the methylbutylamine side chain, distinguishes “N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate” from other similar compounds. This unique structure may confer specific properties and activities that are not observed in related compounds.

Properties

CAS No.

129658-16-8

Molecular Formula

C22H35NO6S

Molecular Weight

441.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-methoxy-2-[3-methyl-1-(methylamino)butan-2-yl]-5-pentylsulfanylphenol

InChI

InChI=1S/C18H31NO2S.C4H4O4/c1-6-7-8-9-22-18-11-16(20)14(10-17(18)21-5)15(12-19-4)13(2)3;5-3(6)1-2-4(7)8/h10-11,13,15,19-20H,6-9,12H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

PJCSHAYVYYUIGG-WLHGVMLRSA-N

Isomeric SMILES

CCCCCSC1=C(C=C(C(=C1)O)C(CNC)C(C)C)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCCCSC1=C(C=C(C(=C1)O)C(CNC)C(C)C)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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